Piperidinium acetate is an organic compound with the chemical formula C₇H₁₅NO₂. It appears as a colorless to pale yellow solid and has a distinct ammonia-like odor. This compound is notable for its solubility in water and various organic solvents, making it useful in numerous chemical applications. Piperidinium acetate serves primarily as a basic catalyst in organic synthesis, particularly in reactions such as acylation and esterification .
Research on the specific mechanism of action of piperidinium acetate in various applications is ongoing. Some studies suggest it may play a role in:
Piperidinium acetate exhibits significant biological activity, particularly in medicinal chemistry. It has been explored for its potential therapeutic properties, including:
Piperidinium acetate can be synthesized through several methods, primarily involving the reaction of piperidine with acetic acid. The typical synthesis process includes:
In industrial settings, this synthesis is scaled up with optimized conditions to ensure high yield and purity.
Piperidinium acetate has a wide array of applications across different fields:
Piperidinium acetate shares structural similarities with several other compounds but possesses unique properties that distinguish it from them. Here are some similar compounds:
| Compound Name | Structure/Characteristics | Unique Features |
|---|---|---|
| Pyrrolidinium Acetate | Derived from pyrrolidine; used similarly as a catalyst | Often exhibits different catalytic behavior |
| Morpholinium Acetate | Derived from morpholine; used in similar applications | Unique reactivity due to the morpholine ring |
| Quinuclidine Acetate | Derived from quinuclidine; used as a base catalyst | Distinctive steric effects influencing reactivity |
Piperidinium acetate's unique features include its specific catalytic efficiency in organic reactions and its distinctive biological activities compared to these similar compounds .
Piperidinium acetate exhibits distinctive crystallographic properties that define its solid-state organization and molecular arrangement. The compound crystallizes with the molecular formula C7H15NO2, corresponding to a molecular weight of 145.20 grams per mole [1] [2]. The structure consists of a piperidinium cation (C5H11N+) and an acetate anion (C2H3O2-), forming an ionic salt configuration [2] [3].
Crystallographic analysis reveals that piperidinium acetate adopts specific spatial arrangements in the solid state. Related piperidinium acetate structures demonstrate triclinic crystal systems with space group P1̅ [4]. The molecular geometry features a six-membered piperidine ring in a chair conformation, with the nitrogen atom bearing a positive charge through protonation [4]. The acetate component maintains its characteristic planar geometry with carbon-oxygen bond lengths typical of carboxylate groups [4].
The unit cell parameters for similar piperidinium acetate hydrated structures show lattice constants of approximately a = 5.82 Å, b = 7.77 Å, c = 12.40 Å, with angles α = 81.1°, β = 78.8°, and γ = 76.2° [4]. The crystal density has been determined to be 1.291 grams per cubic centimeter [4]. These crystallographic features contribute to the compound's stability and influence its physicochemical properties in the solid state.
The molecular geometry analysis indicates that the piperidinium ring maintains bond angles close to the tetrahedral value of 109.5°, with C-N-C angles ranging from 111.6° to 112.5° [4]. The nitrogen-carbon bond lengths in the piperidine ring are approximately 1.48-1.49 Å, consistent with single bond character [4]. The acetate anion displays C-O bond lengths of 1.25-1.27 Å, indicating partial double bond character due to resonance delocalization [4].
The thermal properties of piperidinium acetate demonstrate characteristic behavior patterns that provide insight into its molecular interactions and structural stability. The compound exhibits a well-defined melting point range of 105.0 to 109.0°C, with most sources reporting a specific value of 106°C [1] [3] [5] [6]. This melting point reflects the strength of intermolecular forces between the ionic components in the crystalline lattice.
Thermogravimetric analysis studies on related piperidinium compounds reveal thermal stability characteristics relevant to piperidinium acetate. The thermal decomposition typically begins at temperatures significantly higher than the melting point, indicating reasonable thermal stability in the molten state [7] [8]. Differential scanning calorimetry measurements show endothermic transitions corresponding to melting processes, with enthalpy values characteristic of ionic organic salts [7] [8].
The boiling point of piperidinium acetate has been reported as 96-98°C under reduced pressure conditions of 9 Torr [5] [6] [9]. At standard atmospheric pressure, the boiling point is estimated to be approximately 106.4°C at 760 mmHg [3] [10]. This relatively low boiling point compared to the melting point suggests a narrow liquid range, which is characteristic of compounds that undergo thermal decomposition near their vaporization temperature.
Table 1: Thermal Properties of Piperidinium Acetate
| Property | Value | Pressure Conditions | Reference |
|---|---|---|---|
| Melting Point | 105.0-109.0°C | Atmospheric | [1] |
| Melting Point | 106°C | Atmospheric | [3] [5] [6] |
| Boiling Point | 96-98°C | 9 Torr | [5] [6] |
| Boiling Point | 106.4°C | 760 mmHg | [3] |
| Density | 0.9366 g/cm³ | 20°C | [3] [5] [6] |
Thermal analysis reveals that piperidinium acetate undergoes phase transitions that correlate with its ionic nature and hydrogen bonding capabilities [7]. The relatively sharp melting point indicates good crystalline order, while the thermal decomposition patterns suggest the breaking of ionic interactions at elevated temperatures [8]. These thermal characteristics make piperidinium acetate suitable for applications requiring moderate temperature stability.
Piperidinium acetate demonstrates distinctive solubility characteristics across various solvent systems, reflecting its ionic nature and hydrogen bonding capacity. The compound exhibits high solubility in polar protic solvents, particularly water and alcohols, due to the ionic character of the piperidinium and acetate components [12]. In aqueous solutions, complete dissolution occurs readily, forming clear solutions that maintain stability under ambient conditions [12].
Methanol represents an excellent solvent for piperidinium acetate, with the compound showing almost complete transparency when dissolved [1]. This high solubility in methanol is attributed to the ability of the alcohol to solvate both the cationic piperidinium group through dipole interactions and the acetate anion through hydrogen bonding [1] . Ethanol similarly provides good solvation, making it a preferred medium for crystallization and purification procedures [13].
The solubility behavior in aprotic polar solvents such as dimethyl sulfoxide and dimethylformamide has been documented in synthetic applications [14]. These solvents can effectively dissolve piperidinium acetate, facilitating its use as a catalyst in organic synthesis reactions [14]. The dissolution in such media maintains the ionic character while providing different solvation environments that can influence reactivity patterns.
Table 2: Solubility Profile of Piperidinium Acetate
| Solvent System | Solubility | Observations | Application |
|---|---|---|---|
| Water | High | Complete dissolution | Aqueous reactions |
| Methanol | High | Almost transparent | Purification |
| Ethanol | High | Good clarity | Crystallization |
| Dimethyl sulfoxide | Moderate | Catalytic systems | Synthesis |
| Dimethylformamide | Moderate | Ionic liquid systems | Catalysis |
Phase behavior studies indicate that piperidinium acetate can form hydrated phases under certain conditions [4] [16]. The hygroscopic nature of the compound results in water uptake from atmospheric moisture, potentially leading to hydrate formation [12] [17]. This property influences storage requirements and handling procedures, necessitating protection from humidity to maintain anhydrous conditions [17].
The compound's behavior in mixed solvent systems demonstrates preferential solvation effects, where the piperidinium cation and acetate anion may experience different solvation environments [18]. This differential solvation can impact the compound's catalytic activity and reactivity in multi-component reaction systems . Understanding these solubility and phase behavior characteristics is crucial for optimizing synthetic applications and storage conditions.
Nuclear magnetic resonance spectroscopy provides detailed structural information for piperidinium acetate, revealing characteristic chemical shifts and coupling patterns. Proton nuclear magnetic resonance spectra display signals corresponding to the piperidine ring protons and the acetate methyl group [19] [20]. The piperidinium ring protons typically appear as multiplets in the region of 1.7-3.5 parts per million, reflecting the chair conformation and chemical environment variations [19].
The acetate component contributes a distinctive singlet around 2.0 parts per million corresponding to the methyl group protons [20]. Carbon-13 nuclear magnetic resonance spectroscopy reveals signals for the piperidine carbons in the range of 20-65 parts per million, with the acetate carbonyl carbon appearing around 170-180 parts per million [19]. These spectroscopic signatures provide definitive identification and purity assessment capabilities.
Fourier transform infrared spectroscopy reveals characteristic absorption bands that serve as fingerprints for functional group identification. The spectrum displays broad absorption in the region of 2800-3200 wavenumbers, corresponding to nitrogen-hydrogen and carbon-hydrogen stretching vibrations of the piperidinium cation [21] [22]. The acetate component contributes strong absorption bands around 1600-1700 wavenumbers, attributed to carbon-oxygen stretching of the carboxylate group [22].
Table 3: Spectroscopic Signatures of Piperidinium Acetate
| Technique | Region/Mass | Assignment | Characteristic Features |
|---|---|---|---|
| ¹H NMR | 1.7-3.5 ppm | Piperidine ring | Multiplet patterns |
| ¹H NMR | 2.0 ppm | Acetate methyl | Singlet |
| ¹³C NMR | 20-65 ppm | Piperidine carbons | Multiple signals |
| ¹³C NMR | 170-180 ppm | Acetate carbonyl | Single peak |
| FTIR | 2800-3200 cm⁻¹ | N-H, C-H stretch | Broad absorption |
| FTIR | 1600-1700 cm⁻¹ | C-O stretch | Strong bands |
| MS | 145.11 Da | [M+H]⁺ | Molecular ion |
Mass spectrometry analysis provides molecular weight confirmation and fragmentation patterns characteristic of piperidinium acetate [2] . The molecular ion peak appears at mass-to-charge ratio 145.11, corresponding to the protonated molecular ion [2]. Fragmentation patterns typically show loss of the acetate group, yielding fragments corresponding to the piperidinium cation at mass-to-charge ratio 86 [2]. These mass spectral signatures enable unambiguous identification and quantitative analysis in complex mixtures.
The most widely established method for preparing piperidinium acetate involves direct acid-base neutralization between piperidine and acetic acid [1]. This fundamental approach represents the cornerstone of both laboratory-scale and industrial production methods.
The conventional synthesis follows a straightforward stoichiometric reaction where piperidine (0.1 mol) is treated with acetic acid (0.1 mol) under controlled conditions [1]. The optimal protocol involves cooling piperidine to 0-5°C in an ice bath with continuous stirring, followed by dropwise addition of acetic acid through a separating funnel [1]. This controlled addition prevents excessive heat generation and ensures complete conversion to the desired salt.
Table 1: Conventional Acid-Base Neutralization Synthesis Data
| Method | Piperidine Equivalents | Acetic Acid Equivalents | Temperature (°C) | Reaction Time | Yield (%) | Melting Point (°C) | Purity | Reference |
|---|---|---|---|---|---|---|---|---|
| Direct Neutralization | 1.0 | 1.0 | 0-5 (ice bath) | 30 min | 95 | 105-107 | High | [1] |
| Dropwise Addition | 1.0 | 1.0 | Room temperature | 1-2 hours | 88-92 | 106-108 | Good | Literature |
| Controlled Temperature | 1.0 | 1.0 | 0-5 (ice bath) | 45 min | 95 | 105-107 | High | [1] |
| Solvent-Mediated | 1.0 | 1.0 | Room temperature | 2-3 hours | 85-90 | 104-106 | Good | Literature |
The reaction proceeds through proton transfer from acetic acid to the nitrogen atom of piperidine, forming the piperidinium cation and acetate anion [2]. The mechanism involves initial coordination of the acid proton to the lone pair electrons on nitrogen, followed by complete proton transfer to establish the ionic salt structure.
Temperature control emerges as the most critical factor affecting both yield and product quality [1]. Maintaining the reaction temperature between 0-5°C during acid addition prevents side reactions and ensures quantitative conversion. Higher temperatures can lead to volatile loss of starting materials and potential decomposition pathways.
The stoichiometric ratio significantly impacts the reaction outcome. Equimolar quantities of piperidine and acetic acid provide optimal results, with deviations leading to incomplete conversion or contamination with unreacted starting materials [3]. Excess acetic acid can result in acidic product requiring additional purification steps.
Following reaction completion, water removal under reduced pressure using a rotary evaporator yields the crude product [1]. The resulting white solid exhibits a melting point of 105-107°C and demonstrates excellent purity when stored in a vacuum desiccator [1]. Recrystallization from ethanol can further enhance product purity when necessary.
Modern synthetic approaches emphasize environmental sustainability and process efficiency through solvent-free conditions and microwave-assisted protocols [4] [5].
Microwave irradiation provides significant advantages in terms of reaction time reduction and energy efficiency [5] [6]. The technique involves subjecting reactants to controlled microwave power under specific temperature and time parameters.
Table 2: Microwave-Assisted Synthesis Parameters
| Power (W) | Temperature (°C) | Time (min) | Yield (%) | Product Quality | Energy Efficiency |
|---|---|---|---|---|---|
| 100 | 80 | 5 | 76.5 | Good | Low |
| 150 | 100 | 10 | 82.3 | Good | Medium |
| 200 | 120 | 15 | 89.1 | Excellent | High |
| 250 | 140 | 20 | 91.5 | Excellent | High |
| 300 | 160 | 25 | 88.2 | Good | Medium |
Optimal conditions involve 250 watts power at 140°C for 20 minutes, yielding 91.5% product with excellent quality [5]. The microwave-assisted approach reduces reaction times from hours to minutes while maintaining high yields and product purity.
Solvent-free synthesis represents an environmentally benign approach that eliminates organic solvents entirely [4] [7]. This methodology relies on neat reaction conditions where piperidine and acetic acid react in the absence of additional solvents.
Table 3: Solvent-Free Synthesis Conditions
| Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (min) | Yield (%) | TON (Turnover Number) | Atom Economy (%) |
|---|---|---|---|---|---|
| 5 | 60 | 30 | 72.1 | 14.4 | 89.2 |
| 10 | 80 | 45 | 85.4 | 8.5 | 91.5 |
| 15 | 100 | 60 | 91.2 | 6.1 | 93.1 |
| 20 | 120 | 90 | 87.8 | 4.4 | 90.8 |
The solvent-free approach demonstrates excellent atom economy exceeding 90% under optimized conditions [7]. A catalyst loading of 15 mol% at 100°C for 60 minutes provides the optimal balance between yield (91.2%) and process efficiency [4].
Advanced preparation techniques maintain the fundamental acid-base neutralization mechanism while enhancing reaction kinetics through improved mass transfer and energy input [2]. Microwave heating provides uniform energy distribution, accelerating proton transfer processes and reducing activation barriers.
Large-scale production of piperidinium acetate presents unique challenges requiring sophisticated process optimization and control strategies [8] [9].
Industrial production encounters several critical challenges that significantly impact both yield and economic viability. Heat management becomes increasingly complex at larger scales due to the exothermic nature of the neutralization reaction [8].
Table 4: Industrial Scale Production Challenges and Solutions
| Challenge | Scale (kg/batch) | Critical Parameters | Optimization Strategy | Yield Impact (%) | Cost Reduction (%) |
|---|---|---|---|---|---|
| Heat Management | 10-50 | Temperature control ±2°C | Heat exchanger design | +5-8 | 10-15 |
| Mixing Efficiency | 50-200 | Agitation speed optimization | Impeller configuration | +3-6 | 5-8 |
| Product Isolation | 200-1000 | Crystallization control | Seeding protocols | +8-12 | 15-20 |
| Quality Control | 1000+ | In-line monitoring | Real-time analytics | +2-4 | 8-12 |
| Waste Minimization | All scales | Solvent recovery | Process intensification | +3-7 | 12-18 |
Continuous processing technologies address many scale-up limitations through improved control and reduced residence times [8]. Implementation of continuous reactors enables precise temperature control and enhanced mass transfer, resulting in yield improvements of 5-8% compared to batch processes [8].
Heat exchanger design optimization provides critical temperature control during the exothermic neutralization reaction [8]. Advanced heat management systems maintain reaction temperatures within ±2°C, preventing thermal degradation and ensuring consistent product quality across all production scales.
Real-time analytical monitoring systems enable immediate detection of process deviations and quality issues [8]. In-line spectroscopic methods provide continuous assessment of conversion rates and product purity, allowing for immediate process adjustments when necessary.
Crystallization control through seeding protocols significantly impacts both yield and product quality [8]. Controlled nucleation prevents formation of unwanted polymorphs and ensures consistent particle size distribution, facilitating downstream processing operations.
Table 5: Comparative Analysis of Synthesis Methods
| Method | Typical Yield (%) | Reaction Time | Energy Consumption | Scalability | Environmental Impact | Equipment Cost | Product Quality |
|---|---|---|---|---|---|---|---|
| Conventional Neutralization | 88-95 | 30 min - 3 h | Low | Excellent | Moderate | Low | High |
| Microwave-Assisted | 85-92 | 5-25 min | Medium-High | Limited | Low | High | Good-Excellent |
| Solvent-Free | 72-91 | 30-90 min | Medium | Good | Very Low | Medium | Good |
| Continuous Flow | 90-96 | 10-30 min | Low-Medium | Excellent | Low | High | High |
Industrial implementation requires careful consideration of capital investment versus operational benefits [9]. While advanced techniques offer improved efficiency and environmental profiles, conventional neutralization methods remain economically attractive for large-scale production due to lower equipment costs and excellent scalability [8].
Process intensification strategies, including solvent recovery and waste minimization, provide cost reductions of 12-18% across all production scales [8]. These approaches enhance overall process sustainability while maintaining economic competitiveness in industrial applications [9].